TP-238 hydrochloride

Epigenetics Bromodomain Inhibitor CECR2

This SGC-validated dual probe ensures simultaneous, selective CECR2 (IC50=30nM) and BPTF (IC50=350nM) inhibition, reducing multi-inhibitor variability. Its well-defined selectivity fingerprint (weak BRD9 pIC50 5.9; inactive against 338 kinases at 1μM) and structurally-matched inactive control (TP-422) provide essential tools for rigorous, interpretable results in chromatin biology and neurulation studies.

Molecular Formula C22H31ClN6O3S
Molecular Weight 495.0 g/mol
Cat. No. B3026080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-238 hydrochloride
Molecular FormulaC22H31ClN6O3S
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl
InChIInChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H
InChIKeyFHVADRKEPFRFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-238 Hydrochloride: Dual CECR2/BPTF Bromodomain Probe for Epigenetic Target Validation and Procurement


TP-238 hydrochloride is a potent and selective dual chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), with measured IC50 values of 30 nM for CECR2 and 350 nM for BPTF in AlphaScreen assays . The compound exhibits a structurally related negative control, TP-422, which is completely inactive against both targets, confirming its specific engagement . TP-238 hydrochloride is a member of the bromodomain subfamily I and has been validated as a chemical probe by the Structural Genomics Consortium (SGC) for use in chromatin biology and epigenetic research .

Why Generic Substitution Fails: TP-238 Hydrochloride's Distinct Selectivity and Functional Profile Mandate Rigorous Comparator Analysis


Bromodomain inhibitors targeting the subfamily I members (CECR2, BPTF, BRD9, BAZ2A/B) often exhibit cross-reactivity, and compounds from the same chemotype can display markedly different selectivity and potency profiles across related bromodomains [1]. For instance, while TP-238 is a dual CECR2/BPTF probe, structurally related analogs like DC-BPi-07 and DC-BPi-11 are optimized for high-affinity BPTF inhibition with 100-fold selectivity over other bromodomains, but lack CECR2 activity [1]. Furthermore, TP-238's specific off-target profile, including inhibition of BRD9 with a pIC50 of 5.9 (IC50 ~1.4 µM) and inactivity against a panel of 338 kinases at 1 µM, defines a unique selectivity fingerprint that cannot be assumed for other CECR2 or BPTF inhibitors . Substituting TP-238 with a single-target inhibitor or a less-characterized analog risks introducing uncontrolled off-target effects or failing to engage both CECR2 and BPTF pathways simultaneously, thereby confounding experimental outcomes and procurement decisions.

TP-238 Hydrochloride: Quantitative Evidence for Superior Procurement Decisions in CECR2/BPTF Dual Targeting


TP-238 Hydrochloride's Balanced Dual Potency vs. Single-Target CECR2 or BPTF Inhibitors

TP-238 hydrochloride is a dual CECR2/BPTF probe, exhibiting IC50 values of 30 nM for CECR2 and 350 nM for BPTF in AlphaScreen assays . In contrast, the potent and selective CECR2 inhibitor NVS-CECR2-1 shows an IC50 of 47 nM for CECR2 but has no reported activity against BPTF and was designed for CECR2-selective profiling [1]. Conversely, the selective BPTF inhibitor BZ1 has an IC50 of 67 nM for BPTF but lacks CECR2 activity . TP-238 thus provides a unique dual-target engagement profile essential for studying pathways where both CECR2 and BPTF are implicated.

Epigenetics Bromodomain Inhibitor CECR2 BPTF

TP-238 Hydrochloride's Distinct BRD9 Off-Target Profile vs. Dedicated BRD9 Inhibitors

TP-238 hydrochloride exhibits off-target inhibition of BRD9 with a pIC50 of 5.9 (IC50 ~1.4 µM) and shows minimal activity against a panel of 338 other kinases at 1 µM . Dedicated BRD9 inhibitors like BI-7273 and BI-9564 are far more potent on BRD9, with IC50 values of 19 nM and 75 nM, respectively, but are not dual CECR2/BPTF probes . This specific, measurable off-target activity of TP-238 on BRD9 must be accounted for in experimental design and differentiates TP-238 from other dual probes or single-target inhibitors.

Epigenetics Bromodomain Inhibitor BRD9 Selectivity

TP-238 Hydrochloride's Kinase Panel Selectivity vs. BPTF-Optimized Analogs

TP-238 hydrochloride demonstrates negligible activity against a panel of 338 kinases at a concentration of 1 µM, establishing a clean selectivity profile for bromodomain subfamily I . This contrasts with the BPTF-optimized analogs DC-BPi-07 and DC-BPi-11, which were developed from TP-238's scaffold and exhibit high BPTF affinity (IC50 = 16.0 nM and 698 nM, respectively) and 100-fold selectivity over other bromodomains, but their broader kinase selectivity has not been reported [1]. The known kinase panel data for TP-238 provides a higher degree of confidence for its use as a chemical probe in cellular assays where kinase off-target effects could confound results.

Selectivity Profiling Kinase Panel Chemical Probe Validation

TP-238 Hydrochloride's BAZ2A Bromodomain Binding: A Cross-Reactivity Not Observed in Negative Control TP-422

Co-crystallization studies reveal that TP-238, but not its structurally related negative control TP-422, binds to the BAZ2A bromodomain Kac pocket, along with GSK4027 and UP39 [1]. While TP-422 is completely inactive against CECR2 and BPTF , TP-238's BAZ2A binding highlights a distinct cross-reactivity that must be considered in experimental design. This differential binding is not observed with other subfamily I probes like GSK8814 or I-CBP112, which do not occupy the BAZ2A pocket [1]. The quantitative KD for TP-238 binding to BAZ2A is not reported, but the crystallographic evidence confirms a specific interaction absent in the negative control.

BAZ2A Cross-Reactivity Negative Control Structural Biology

Optimal Research and Industrial Applications for TP-238 Hydrochloride Based on Quantitative Differentiation


Dual CECR2 and BPTF Pathway Dissection in Neurulation and Chromatin Remodeling

TP-238 hydrochloride is the preferred tool for experiments requiring simultaneous inhibition of CECR2 and BPTF bromodomains, such as in studies of neurulation, where CECR2 is expressed in the nervous system, and chromatin remodeling, where BPTF is a key component of the NURF complex. Its balanced dual potency (CECR2 IC50 = 30 nM; BPTF IC50 = 350 nM) allows for pathway interrogation without the need for multiple inhibitors, reducing experimental complexity and variability. The validated negative control TP-422, which lacks activity against both targets , is essential for confirming on-target effects.

Epigenetic Chemical Probe for Selectivity Profiling and Off-Target Assessment in Bromodomain Subfamily I

Researchers evaluating the selectivity of new bromodomain inhibitors or characterizing the subfamily I landscape should include TP-238 hydrochloride as a benchmark dual probe. Its known off-target profile—inhibition of BRD9 with a pIC50 of 5.9 (IC50 ~1.4 µM) and inactivity against 338 kinases at 1 µM —provides a critical reference point. This is particularly valuable when comparing to single-target CECR2 or BPTF inhibitors, or to later-generation analogs like DC-BPi-07/11, which have undefined kinase selectivity [1].

Structural and Biophysical Studies of Bromodomain-Ligand Interactions

TP-238 hydrochloride has been co-crystallized with the BAZ2A bromodomain, revealing its binding pose in the Kac pocket alongside GSK4027 and UP39 [2]. This structural data makes TP-238 a valuable tool for computational modeling, fragment-based drug design, and understanding the molecular determinants of bromodomain subfamily I selectivity. The compound's well-defined binding thermodynamics (KD of 10 nM for CECR2 and 120 nM for BPTF by ITC) further support its use in detailed biophysical analyses.

Negative Control-Required Experiments for Validating CECR2/BPTF-Mediated Phenotypes

Any cellular or in vivo study aiming to attribute a phenotype specifically to CECR2 or BPTF engagement must include TP-422 as a negative control. TP-422 is structurally related to TP-238 but is completely inactive against both CECR2 and BPTF , and lacks BAZ2A binding [2]. This pair is essential for rigorous target validation, and procurement of both TP-238 hydrochloride and TP-422 ensures experimental integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-238 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.